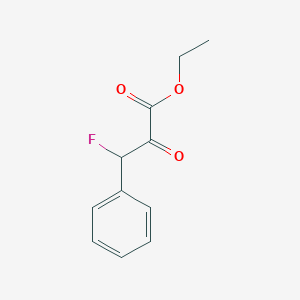
ethyl 3-fluoro-2-oxo-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 3-fluoro-2-oxo-3-phenylpropanoate is an organic compound that belongs to the class of fluorinated pyruvates This compound is characterized by the presence of a phenyl group and a fluorine atom attached to the pyruvate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-fluoro-2-oxo-3-phenylpropanoate typically involves the fluorination of ethyl 3-phenylpyruvate. One common method includes the use of electrophilic fluorinating agents such as Selectfluor. The reaction is usually carried out under mild conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: ethyl 3-fluoro-2-oxo-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 3-phenyl-3-fluorocarboxylate, while reduction may produce ethyl 3-phenyl-3-fluoroalcohol.
Applications De Recherche Scientifique
ethyl 3-fluoro-2-oxo-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 3-fluoro-2-oxo-3-phenylpropanoate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Ethyl 3-phenylpyruvate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Ethyl 3,3,3-trifluoropyruvate: Contains three fluorine atoms, which can significantly alter its reactivity and applications.
Phenylacetoacetonitrile: Another fluorinated compound with distinct properties and uses.
Uniqueness: ethyl 3-fluoro-2-oxo-3-phenylpropanoate is unique due to the presence of a single fluorine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in various chemical and biological applications.
Propriétés
Formule moléculaire |
C11H11FO3 |
|---|---|
Poids moléculaire |
210.20 g/mol |
Nom IUPAC |
ethyl 3-fluoro-2-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C11H11FO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
Clé InChI |
NPZUFESDIBOGDZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C(C1=CC=CC=C1)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
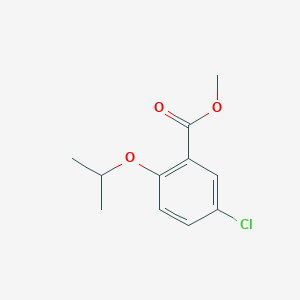


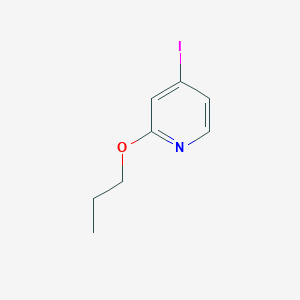
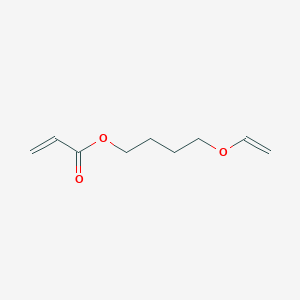

![1-Propanesulfonic acid, 3-[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B8686314.png)





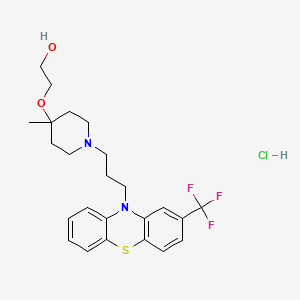
![4'-hydroxy-2-methyl-[1,1'-Biphenyl]-4-carbonitrile](/img/structure/B8686373.png)
